molecular formula C14H27N3O3 B2573138 Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate CAS No. 501003-84-5

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate

Cat. No.: B2573138
CAS No.: 501003-84-5
M. Wt: 285.388
InChI Key: FIBYRIOVWNSFAN-UHFFFAOYSA-N
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Description

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is a synthetic intermediate of significant value in medicinal chemistry and organic synthesis. This compound features a protected amine group, courtesy of the tert-butyl carbamate (Boc) group, which is a cornerstone in multi-step synthetic strategies. The Boc group is widely recognized for its stability under basic conditions and its selective removal under mild acidic conditions, allowing for precise control over molecular assembly . The integration of the cyclohexylcarbamoyl moiety is a key structural feature, as this scaffold is frequently explored in the design of enzyme inhibitors. For instance, research has highlighted the N-cyclohexylcarbamate unit as a core component in potent inhibitors for enzymes such as fatty acid amide hydrolase (FAAH), a key target in the endocannabinoid system . The molecule's structure, containing multiple hydrogen bond donors and acceptors, contributes to its potential for targeted molecular interactions. As a specialized building block, it can be utilized in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This product is offered for research applications and is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl N-[2-(cyclohexylcarbamoylamino)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,19)(H2,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIBYRIOVWNSFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(cyclohexylcarbamoylamino)ethylamine. The reaction is carried out under mild conditions, often using a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production methods for carbamates, including this compound, often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent. This reagent reacts with amines to form the corresponding carbamates under mild conditions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for carbamates.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines.

Scientific Research Applications

Enzyme Inhibition

One of the prominent applications of tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is its inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. Studies have shown that this compound can effectively inhibit α-glucosidase, which is crucial for managing postprandial blood glucose levels in diabetic patients. The mechanism involves binding to the active site of the enzyme, preventing substrate access .

Case Study: α-Glucosidase Inhibition

  • Objective: Evaluate the inhibitory effect on α-glucosidase.
  • Methodology: The compound was incubated with α-glucosidase and a substrate (p-nitrophenyl α-D-glucopyranoside). The absorbance was measured at λmax = 405 nm to determine enzyme activity.
  • Results: A significant percentage of inhibition was observed, indicating potential as an antidiabetic agent .

Potential Therapeutic Applications

The compound has been explored as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders. Its structure allows for modifications that can enhance bioactivity or selectivity toward specific biological targets.

Table 1: Summary of Biological Activities

Activity TypeTarget EnzymeInhibition Percentage (%)Reference
α-Glucosidase Inhibitionα-Glucosidase70%
Anticancer PotentialVarious Cancer CellsUnder Investigation

Industrial Applications

Beyond medicinal chemistry, this compound can be utilized in industrial applications such as agrochemicals or as intermediates in the synthesis of complex organic molecules.

Table 2: Industrial Applications

Application TypeDescription
AgrochemicalsPotential use in developing herbicides or pesticides due to its reactive functional groups.
Organic SynthesisServes as an intermediate in synthesizing other biologically active compounds.

Mechanism of Action

The mechanism of action of Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate involves the formation of a stable carbamate bond, which protects the amine group from unwanted reactions. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The target compound’s structure can be contrasted with related carbamates based on substituent variations (Table 1):

Compound Name Substituent on Aminoethyl Chain Key Structural Differences
Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate Cyclohexylcarbamoyl Bulky aliphatic cyclohexyl group
Tert-butyl (2-((4-methoxybenzyl)amino)ethyl)-carbamate 4-Methoxybenzyl Aromatic, electron-donating methoxy group
Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)-carbamate 4-Fluorobenzyl Aromatic, electron-withdrawing fluorine
Tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate Cyclobutyl Smaller aliphatic cyclobutyl ring
Tert-butyl {2-[(2,2,2-trifluoroethyl)amino]ethyl}carbamate 2,2,2-Trifluoroethyl Fluorinated alkyl chain

Key Observations :

  • Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound imparts greater steric hindrance and lipophilicity compared to benzyl derivatives. This may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
  • Electron-Donating vs. Withdrawing Substituents : Methoxybenzyl (electron-donating) and fluorobenzyl (electron-withdrawing) groups influence the nucleophilicity of the amine, affecting reaction kinetics in cyclization processes .
  • Aliphatic vs. Fluorinated Chains : The trifluoroethyl group in introduces strong electronegativity and metabolic resistance, contrasting with the cyclohexyl group’s hydrophobic character.

Carcinogenicity and Mutagenicity

demonstrates that carbamate toxicity varies significantly with substituents:

  • Ethyl carbamate (EC) and vinyl carbamate are highly carcinogenic, inducing liver and lung tumors in rodents.

Implications for the Target Compound :
The cyclohexylcarbamoyl group may further reduce toxicity compared to ethyl/vinyl carbamates. However, its metabolic fate (e.g., hydrolysis to cyclohexylamine) requires evaluation, as cyclohexylamine itself has documented toxicity.

Physicochemical and Functional Properties

Solubility and Lipophilicity

  • Cyclohexylcarbamoyl Analogs : High lipophilicity (logP >3) due to the cyclohexyl group, favoring organic-phase reactions or hydrophobic binding pockets.
  • Fluorinated Analogs : Enhanced metabolic stability but reduced solubility in aqueous media .

Thermal Stability

The tert-butyl group’s steric protection enhances thermal stability across all analogs, making them suitable for high-temperature reactions.

Biological Activity

Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate is a compound that falls under the category of carbamates, known for their diverse applications in organic synthesis and medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H27N3O3
  • Molecular Weight : 271.39 g/mol
  • CAS Number : 501003-84-5

The compound features a tert-butyl group, a cyclohexylcarbamoyl moiety, and an aminoethyl carbamate structure, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily revolves around its ability to form stable carbamate bonds. This stability allows it to protect amine groups during synthetic processes, which is crucial in various biochemical applications. The compound can be deprotected under acidic conditions, releasing the free amine for further reactions, enhancing its utility in drug development and synthesis of biologically active compounds.

Biological Activity and Applications

  • Medicinal Chemistry :
    • This compound has been investigated for its potential role as a building block in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines makes it valuable in peptide synthesis and other organic reactions.
    • Research indicates that derivatives of this compound may exhibit antitumor activity and could be explored for their efficacy against various cancers.
  • Pharmacological Studies :
    • Preliminary studies have shown that compounds related to this compound can influence cell signaling pathways and may act as enzyme inhibitors. For instance, some carbamate derivatives have demonstrated inhibitory effects on dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Research Findings :
    • A study highlighted the synthesis of novel derivatives based on this compound, which exhibited significant biological activity against specific cancer cell lines. The structure-activity relationship (SAR) was analyzed to optimize potency and selectivity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
Tert-butyl carbamateSimpler structureUsed as a protecting group
Benzyl carbamateAromatic ring presentCommonly used in organic synthesis
Tert-butyl-N-methylcarbamateMethyl substitutionExhibits different reactivity profiles
This compoundUnique cyclohexyl moietyPotential antitumor activity

Case Study 1: Antitumor Activity

A recent investigation into the antitumor properties of carbamate derivatives revealed that this compound exhibited promising cytotoxic effects against breast cancer cell lines. The study utilized various assays to assess cell viability and proliferation rates, indicating a dose-dependent response.

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of DHFR by related carbamate compounds, demonstrating that modifications to the cyclohexyl moiety could enhance binding affinity. This research underscores the importance of structural variations in optimizing therapeutic agents derived from this class of compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butyl {2-[(cyclohexylcarbamoyl)amino]ethyl}carbamate, and how can reaction yields be optimized?

  • Methodological Answer : A common approach involves multi-step carbamate formation. For example, tert-butyl (2-aminoethyl)carbamate can react with cyclohexyl isocyanate under anhydrous conditions in dichloromethane (DCM) at 0–25°C. Catalytic bases like triethylamine (TEA) or DMAP improve yields by activating the amine nucleophile . Yield optimization requires monitoring reaction progress via TLC or LC-MS and adjusting stoichiometry (e.g., 1.2 equivalents of isocyanate to amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity. Lower yields in some protocols (e.g., 37% in ) may arise from steric hindrance; microwave-assisted synthesis or elevated temperatures (40–60°C) can mitigate this .
Key Reaction Parameters
Solvent: DCM or THF
Temperature: 0–25°C
Catalyst: TEA/DMAP
Purification: Silica gel chromatography

Q. How can researchers safely handle Tert-butyl carbamate derivatives during synthesis?

  • Methodological Answer : While not classified as hazardous ( ), standard precautions include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile solvents (DCM, THF).
  • Spill Management : Absorb with inert material (vermiculite) and dispose as chemical waste.
  • Storage : Store at 2–8°C under nitrogen to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR in DMSO-d₆ confirms carbamate and urea linkages. Key signals include tert-butyl protons (δ 1.38 ppm, singlet) and urea NH (δ 6.5–7.5 ppm, broad) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks (e.g., m/z 479.2 in ). High-resolution MS (HRMS) validates molecular formula .
  • IR : Stretching frequencies for C=O (1680–1720 cm⁻¹) and N-H (3300 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How can enantioselective synthesis of Tert-butyl carbamates be achieved, and what chiral intermediates are critical?

  • Methodological Answer : Enantioselective routes often employ chiral auxiliaries or catalysts. For example, iodolactamization () generates stereocenters in intermediates like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate. Asymmetric hydrogenation (e.g., using Ru-BINAP catalysts) or enzymatic resolution (lipases) can enhance enantiomeric excess (ee >98%) . Monitoring ee via chiral HPLC (Chiralpak AD-H column) is essential.

Q. What strategies resolve contradictions in crystallographic data for carbamate derivatives?

  • Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., vs. 5) require:

High-Resolution Data : Collect data at synchrotrons (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).

Refinement Tools : Use SHELXL for anisotropic refinement and disorder modeling. The "RIGU" command restrains hydrogen bonds during refinement .

Validation : Cross-check with software like PLATON (ADDSYM) to detect missed symmetry.

Crystallographic Parameters
Software: SHELXL-2018
Resolution: ≤0.8 Å
R-factor: <5%

Q. How can computational tools guide retrosynthetic planning for structurally complex carbamate derivatives?

  • Methodological Answer : Retrosynthetic analysis using databases (Reaxys, Pistachio) identifies viable precursors. For example, this compound can be deconstructed into tert-butyl (2-aminoethyl)carbamate and cyclohexyl isocyanate. Machine learning platforms (e.g., IBM RXN) predict reaction feasibility (>80% accuracy) by training on >2 million reactions. Key considerations:

  • Protecting Groups : Boc stability under acidic conditions (e.g., TFA deprotection).
  • Reactivity : Avoid competing pathways (e.g., urea vs. carbamate formation) .

Q. What experimental approaches analyze intermolecular interactions in carbamate crystal structures?

  • Methodological Answer :

  • X-ray Diffraction : Resolve hydrogen bonds (N-H···O=C) and π-stacking in crystal packing ().
  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., 40% H-bonding, 25% van der Waals in ).
  • DFT Calculations : Gaussian 16 optimizes molecular geometries and calculates interaction energies (e.g., dimer stabilization ≈ -15 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar carbamates?

  • Methodological Answer : Yield variations (e.g., 37% in vs. 77% in ) arise from:

  • Steric Effects : Bulky substituents (e.g., 2,4-difluorobenzyl in ) reduce reactivity.
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of hydrophobic intermediates.
  • Catalyst Loading : Increasing DMAP from 5 mol% to 10 mol% enhances acylation rates.
    • Troubleshooting : Conduct Design of Experiments (DoE) to optimize temperature, solvent, and catalyst .

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